3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide often involves multi-step procedures that start from readily available precursors. Here's a brief outline:
Preparation of Intermediate Compounds: : The starting materials, typically 3,4-dihydroquinoline and 1,3,4-thiadiazole derivatives, undergo specific reactions to form intermediates.
Formation of the Thiol Linkage: : The intermediates react with suitable thiolating agents to form the thioether bond.
Final Coupling: : The resulting compound is coupled with 3-chlorobenzoyl chloride under controlled conditions to form the final product.
Industrial Production Methods
On an industrial scale, the synthesis would involve optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. The use of automated reactors and continuous flow processes could enhance scalability.
Chemical Reactions Analysis
Types of Reactions
The compound 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is known to undergo several types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reacts with reducing agents to modify the quinoline and benzamide moieties.
Substitution: : Various substitutions can occur on the aromatic ring and other positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents, alkylating agents.
Major Products
The major products from these reactions depend on the conditions but often include modified derivatives of the parent compound with variations in the thiadiazole or quinoline ring systems.
Scientific Research Applications
The compound 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide finds applications across multiple scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule in cell studies.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects is complex:
Molecular Targets: : The compound targets specific proteins or enzymes within cells, altering their activity.
Pathways Involved: : It may interfere with signaling pathways, such as those involved in cell growth or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: is unique compared to other compounds with similar structures:
Structural Uniqueness: : The combination of the thiadiazole, quinoline, and benzamide moieties provides a unique chemical scaffold.
Functional Properties: : It may exhibit different biological activities or chemical reactivities compared to compounds like 3,4-dihydroquinoline derivatives or other thiadiazole-containing compounds.
Conclusion
The compound This compound is a fascinating molecule with diverse applications in science and industry. Its unique structure and reactivity make it a valuable subject for ongoing research.
Properties
IUPAC Name |
3-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBGOMQIWALMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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